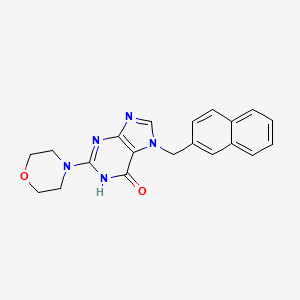
DprE1-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DprE1-IN-5 is a compound that inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial for the biosynthesis of the cell wall in Mycobacterium tuberculosis. This enzyme catalyzes a vital step in the production of lipoarabinomannan and arabinogalactan, both essential components of the mycobacterial cell wall . The inhibition of DprE1 disrupts the cell wall synthesis, making it a promising target for antitubercular drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DprE1-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and equipment . Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: DprE1-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic profiles . These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies .
Applications De Recherche Scientifique
DprE1-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable tool for studying the mechanisms of enzyme inhibition and the structure-activity relationships of DprE1 inhibitors . In biology, it is used to investigate the role of DprE1 in mycobacterial cell wall biosynthesis and its potential as a drug target . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of tuberculosis, especially multidrug-resistant and extensively drug-resistant strains . In industry, it is used in the development of new antitubercular drugs and the optimization of existing therapies .
Mécanisme D'action
DprE1-IN-5 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is involved in the biosynthesis of the mycobacterial cell wall . The compound binds to the active site of DprE1, preventing the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythropentose . This inhibition disrupts the production of lipoarabinomannan and arabinogalactan, leading to the weakening of the cell wall and ultimately the death of the mycobacterium . The molecular targets and pathways involved in this process include the FADH2/FAD coenzyme system and the interaction with key residues in the active site of DprE1 .
Comparaison Avec Des Composés Similaires
DprE1-IN-5 is compared with other similar compounds, such as benzothiazinones, dinitrobenzamides, and azaindoles, which also inhibit DprE1 . While these compounds share a common target, this compound is unique in its structure and binding affinity, which contribute to its enhanced inhibitory activity and selectivity . The similar compounds include:
- Benzothiazinones
- Dinitrobenzamides
- Azaindoles
Each of these compounds has its own advantages and limitations, but this compound stands out due to its potent inhibitory activity and favorable pharmacokinetic properties .
Propriétés
Formule moléculaire |
C20H19N5O2 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C20H19N5O2/c26-19-17-18(22-20(23-19)24-7-9-27-10-8-24)21-13-25(17)12-14-5-6-15-3-1-2-4-16(15)11-14/h1-6,11,13H,7-10,12H2,(H,22,23,26) |
Clé InChI |
DONBSDPSHWERPI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=C(C(=O)N2)N(C=N3)CC4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


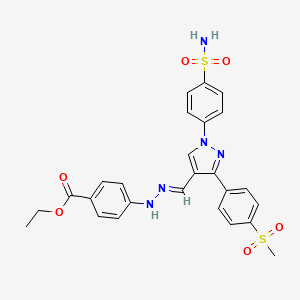
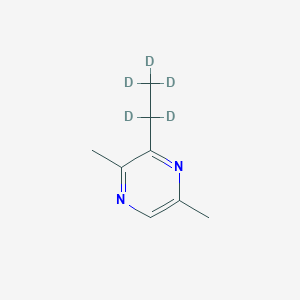
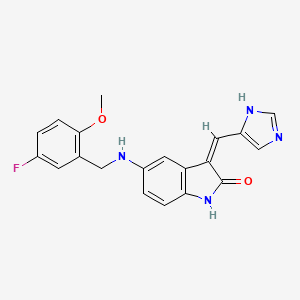
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
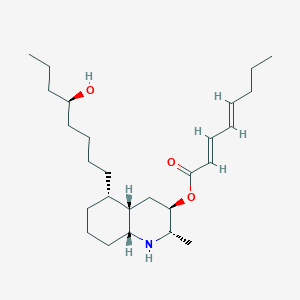
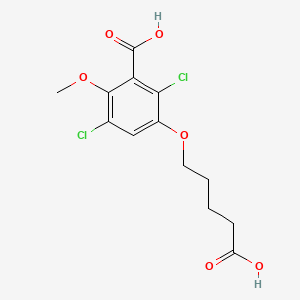
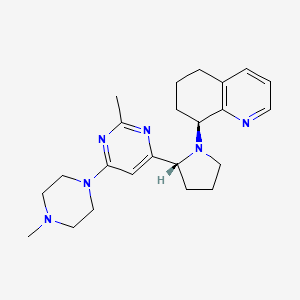
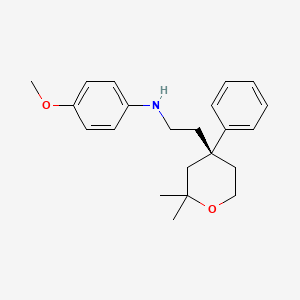
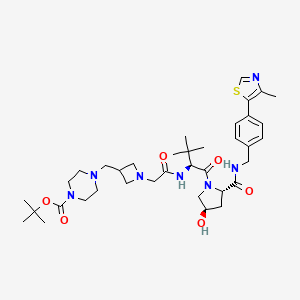
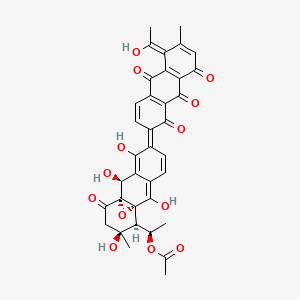
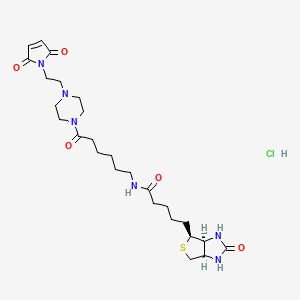
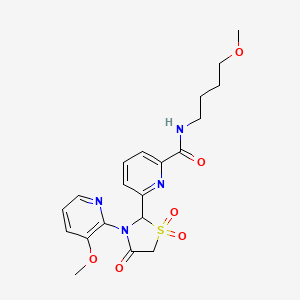
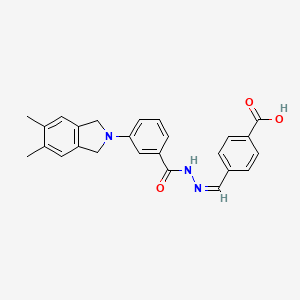
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)
